N-(5-sulfanyl-3H-1,2,4-dithiazol-3-ylidene)acetamide
Overview
Description
N-(5-sulfanyl-3H-1,2,4-dithiazol-3-ylidene)acetamide is a chemical compound with the molecular formula C4H4N2OS3 and a molecular weight of 192.29 g/mol It is characterized by the presence of a dithiazole ring, which is a five-membered ring containing two sulfur atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-sulfanyl-3H-1,2,4-dithiazol-3-ylidene)acetamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-mercapto-1,2,4-dithiazole with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out at a temperature of around 60-70°C for several hours, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-sulfanyl-3H-1,2,4-dithiazol-3-ylidene)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide derivatives.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The dithiazole ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or iodine can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfide derivatives, while reduction can produce thiol derivatives. Substitution reactions can result in various substituted dithiazole compounds.
Scientific Research Applications
N-(5-sulfanyl-3H-1,2,4-dithiazol-3-ylidene)acetamide has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of antimicrobial and anticancer drugs.
Mechanism of Action
The mechanism of action of N-(5-sulfanyl-3H-1,2,4-dithiazol-3-ylidene)acetamide involves its interaction with molecular targets such as enzymes and proteins. The dithiazole ring can form covalent bonds with thiol groups in proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)acetamide: Similar structure with a different substitution pattern on the dithiazole ring.
N,N-Dimethyl-N’-(3-thioxo-3H-1,2,4-dithiazol-5-yl)imidoformamide: Contains a dithiazole ring with additional functional groups.
Uniqueness
N-(5-sulfanyl-3H-1,2,4-dithiazol-3-ylidene)acetamide is unique due to its specific substitution pattern and the presence of a sulfanyl group
Properties
IUPAC Name |
N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2OS3/c1-2(7)5-3-6-4(8)10-9-3/h1H3,(H,5,6,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFKZGWCLBNHNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=S)SS1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2OS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001030905 | |
Record name | N-(3-Thioxo-3H-1,2,4-dithiazol-5-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001030905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23405-40-5 | |
Record name | N-(3-Thioxo-3H-1,2,4-dithiazol-5-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001030905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(5-sulfanyl-3H-1,2,4-dithiazol-3-ylidene)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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